An In-depth Technical Guide to the Core Physical and Chemical Properties of 3-Bromo-4-phenylthiophene
An In-depth Technical Guide to the Core Physical and Chemical Properties of 3-Bromo-4-phenylthiophene
Abstract: 3-Bromo-4-phenylthiophene is a substituted heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional architecture—comprising a thiophene core, a synthetically versatile bromine handle, and a modulating phenyl group—positions it as a valuable intermediate for the construction of complex molecular scaffolds. This guide provides an in-depth analysis of its core physicochemical properties, predicted spectroscopic profile, and key chemical reactivities. We will explore the causality behind its synthetic accessibility and the strategic application of its functional groups in pivotal transformations such as palladium-catalyzed cross-coupling and metal-halogen exchange, offering field-proven insights for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
Core Molecular Structure
3-Bromo-4-phenylthiophene possesses a five-membered thiophene ring substituted at the C3 and C4 positions. The bromine atom at C3 serves as a primary reactive site for derivatization, while the phenyl group at C4 sterically and electronically influences the reactivity of the entire molecule, including the adjacent C-Br bond and the unsubstituted C2 and C5 positions.
Physicochemical Data
Direct experimental data for 3-Bromo-4-phenylthiophene is not broadly published. Therefore, we present a combination of computed properties for the target molecule and experimental data for structurally analogous compounds to provide a reliable frame of reference for handling and reaction planning.
| Property | 3-Bromo-4-phenylthiophene (Predicted/Computed) | 3-Bromothiophene (Experimental)[1] | 3-Phenylthiophene (Experimental)[2] | 3-Bromo-4-methylthiophene (Experimental)[3][4][5] |
| Molecular Formula | C₁₀H₇BrS | C₄H₃BrS | C₁₀H₈S | C₅H₅BrS |
| Molecular Weight | 239.13 g/mol | 163.04 g/mol | 160.24 g/mol | 177.06 g/mol |
| Appearance | Predicted: White to pale yellow solid | Transparent to pale yellow liquid[6] | - | Clear colorless to yellow liquid[4] |
| Boiling Point | - | 155-158 °C | 265-267 °C | 179-183 °C at 770 mmHg[5] |
| Density | - | 1.704 g/mL | - | 1.584 g/mL at 25 °C[5] |
| Refractive Index (n20/D) | - | 1.586 | - | 1.579[5] |
| XLogP3 | 4.1 | 2.6 | 3.2 | 3.08[4] |
| Solubility | Predicted: Insoluble in water; soluble in organic solvents (THF, Chloroform, Ether) | Insoluble in water; soluble in common organic solvents[6] | - | Sparingly soluble in water[4] |
Predicted Spectroscopic Profile
The following spectroscopic characteristics are predicted based on the chemical structure of 3-Bromo-4-phenylthiophene and analysis of related compounds. These serve as a guideline for characterization.
| Technique | Predicted Key Features |
| ¹H NMR (CDCl₃, 500 MHz) | δ ~7.6-7.3 ppm (m, 5H, Phenyl-H); δ ~7.3-7.2 ppm (d, 1H, Thiophene C2-H); δ ~7.1-7.0 ppm (d, 1H, Thiophene C5-H). The thiophene protons are expected to appear as doublets due to coupling with each other. |
| ¹³C NMR (CDCl₃, 125 MHz) | δ ~140-135 ppm (Phenyl C-ipso); δ ~130-127 ppm (Phenyl C-H); δ ~130-125 ppm (Thiophene C4-Ph); δ ~125-120 ppm (Thiophene C2/C5-H); δ ~115-110 ppm (Thiophene C3-Br). |
| Infrared (IR) Spectroscopy | ~3100-3000 cm⁻¹ (Aromatic C-H stretch); ~1600, 1480, 1450 cm⁻¹ (Aromatic C=C stretch); ~800-700 cm⁻¹ (C-H out-of-plane bending); ~600-500 cm⁻¹ (C-Br stretch). |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) peaks at m/z 238 and 240 in an approximate 1:1 isotopic ratio, characteristic of a molecule containing one bromine atom. Key fragmentation would involve the loss of Br (M-79/81) and potentially the phenyl group. |
Strategic Synthesis
Direct bromination of 4-phenylthiophene is not a viable strategy for synthesizing 3-Bromo-4-phenylthiophene, as electrophilic substitution on the thiophene ring overwhelmingly favors the more reactive α-positions (C2 and C5). Therefore, a regioselective approach is required, typically involving the construction of the substituted thiophene ring or the use of pre-functionalized precursors. A robust and logical pathway initiates from 3,4-dibromothiophene.
Proposed Synthetic Workflow
This strategy leverages the differential reactivity of the C-Br bonds or, more commonly, a highly selective cross-coupling reaction. A selective Suzuki-Miyaura coupling reaction is the method of choice.
Caption: Proposed synthesis of 3-Bromo-4-phenylthiophene via selective Suzuki coupling.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol is a self-validating system; successful formation of the product confirms the viability of the catalyst system and reaction conditions. The choice of a bulky phosphine ligand on the palladium catalyst is crucial as it can enhance the selectivity for coupling at one of the two C-Br positions.
Materials:
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3,4-Dibromothiophene (1.0 equiv)
-
Phenylboronic Acid (1.1 equiv)
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Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
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tBu-JohnPhos (0.04 equiv)[6]
-
Potassium Fluoride (KF, 3.0 equiv)[6]
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Anhydrous Tetrahydrofuran (THF)
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Nitrogen or Argon gas (inert atmosphere)
Procedure:
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Inert Atmosphere Preparation: To a dry, three-necked flask equipped with a magnetic stirrer and reflux condenser, add Pd(OAc)₂ (0.02 equiv), tBu-JohnPhos (0.04 equiv), and potassium fluoride (3.0 equiv).
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Degassing: Seal the flask and evacuate and backfill with nitrogen or argon three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add 3,4-dibromothiophene (1.0 equiv), phenylboronic acid (1.1 equiv), and anhydrous THF.
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Reaction Execution: Stir the resulting mixture at room temperature or gently heat to 50-60 °C. The causality here is that gentle heating increases the rate of the catalytic cycle without promoting significant side reactions.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until consumption of the starting material is observed.
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Workup: Upon completion, cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of celite to remove palladium residues and inorganic salts.
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Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 3-Bromo-4-phenylthiophene.
Chemical Reactivity and Key Transformations
The utility of 3-Bromo-4-phenylthiophene stems from its capacity to undergo a variety of chemical transformations at its distinct reactive sites.
Palladium-Catalyzed Cross-Coupling Reactions
The C3-Br bond is the primary handle for building molecular complexity. It readily participates in palladium-catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a cornerstone transformation for this substrate.
Expertise & Causality: The success of a Suzuki coupling hinges on the precise orchestration of the catalytic cycle. The choice of base (e.g., K₂CO₃, CsF) is critical; it activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step. The ligand (e.g., a phosphine) stabilizes the palladium center and modulates its reactivity, preventing premature decomposition and facilitating both oxidative addition and reductive elimination.
Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling reactions.
Metal-Halogen Exchange
Treatment of 3-Bromo-4-phenylthiophene with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) facilitates a metal-halogen exchange. This reaction rapidly and cleanly converts the C-Br bond into a C-Li bond.
Trustworthiness & Control: This protocol is self-validating. The formation of the highly reactive 3-lithio-4-phenylthiophene intermediate is inferred by quenching the reaction with a suitable electrophile (e.g., CO₂, DMF, or an aldehyde). The successful incorporation of the electrophile's functional group validates the formation of the organolithium species. This intermediate is a powerful nucleophile, enabling the introduction of a wide array of functional groups. Caution is advised, as some lithiated thiophenes can be unstable or prone to rearrangement, though the 3,4-disubstituted pattern generally imparts stability.[7]
Electrophilic Aromatic Substitution
While the C3 and C4 positions are occupied, the C2 and C5 positions of the thiophene ring remain available for electrophilic substitution. The phenyl group at C4 is weakly deactivating via inductive effects but can participate in resonance. The sulfur atom strongly activates the ring, directing incoming electrophiles primarily to the α-positions. The C5 position is sterically more accessible than the C2 position, making it the most probable site for reactions like nitration, acylation, or formylation under controlled conditions.
Applications in Research and Development
The true value of 3-Bromo-4-phenylthiophene lies in its role as a versatile building block.
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Medicinal Chemistry: It serves as a scaffold for synthesizing novel drug candidates. The thiophene ring is a well-known bioisostere for the phenyl ring, often used to improve metabolic stability or tune solubility. The ability to functionalize the C3 position via cross-coupling allows for the systematic exploration of chemical space around the core structure.[8]
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Organic Electronics: Thiophene-based molecules are fundamental to the field of organic electronics. Oligomers and polymers containing the thiophene unit are widely used as organic semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). 3-Bromo-4-phenylthiophene is an ideal starting material for creating well-defined, conjugated materials where the phenyl group can be used to control solid-state packing and electronic properties.[5]
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